molecular formula C11H10N2O4 B3164208 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid CAS No. 889941-05-3

2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid

Cat. No.: B3164208
CAS No.: 889941-05-3
M. Wt: 234.21 g/mol
InChI Key: XSLSFNFXNCEJTN-UHFFFAOYSA-N
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Description

General Context of Benzoic Acid Derivatives in Pharmaceutical and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, featuring in a wide array of therapeutic agents. nih.govijarsct.co.in The simple, yet versatile, structure of benzoic acid provides a scaffold that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability has led to the development of numerous drugs with diverse applications, including anti-inflammatory, antimicrobial, and anticancer agents. ijarsct.co.in The carboxylic acid group is a key feature, often involved in crucial interactions with biological targets, such as enzymes and receptors. rasayanjournal.co.in The continued interest in benzoic acid derivatives underscores their importance as a "privileged scaffold" in the design of new bioactive molecules. nih.gov

Rationale for Investigating 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic Acid

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. In this case, the well-established therapeutic potential of the benzoic acid scaffold is coupled with the diverse bioactivities associated with the furazan (B8792606) ring system.

The methoxy (B1213986) linker serves as a common and effective way to connect these two fragments, providing a degree of conformational flexibility that may be advantageous for binding to biological targets. The methyl group on the furazan ring can also influence the compound's properties, potentially affecting its metabolic stability and interaction with target proteins. The specific substitution pattern, with the furazan-methoxy group at the 2-position of the benzoic acid, is a common strategy in drug design to explore the chemical space around the benzoic acid core.

Overview of Research Objectives and Scope for this compound Studies

While specific research findings for this compound are not widely available in the public domain, the research objectives for such a compound can be inferred based on the known properties of its constituent parts. A primary objective would likely be the synthesis of the molecule, followed by a comprehensive evaluation of its biological activity.

The scope of such studies would typically involve screening the compound against a panel of biological targets. Given the known activities of furazan and benzoic acid derivatives, this could include assays for:

Enzyme inhibition: Targeting enzymes relevant to diseases such as cancer or inflammation.

Antiproliferative activity: Assessing the compound's ability to inhibit the growth of cancer cell lines.

Antimicrobial activity: Evaluating its efficacy against various bacterial and fungal strains.

Further research would likely involve structure-activity relationship (SAR) studies, where variations of the molecule are synthesized and tested to understand how different chemical modifications affect its biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-9(13-17-12-7)6-16-10-5-3-2-4-8(10)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSFNFXNCEJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Methyl Furazan 3 Ylmethoxy Benzoic Acid

General Synthetic Strategies for Substituted Benzoic Acids

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with a variety of well-established and modern methods available to introduce functional groups onto the benzene ring and to construct the carboxylic acid group itself. These strategies can be broadly categorized into hydrolysis-based approaches, regioselective functionalization of the aromatic ring, and modern cross-coupling reactions.

Hydrolysis-Based Approaches for Carboxylic Acid Synthesis

One of the most fundamental and widely used methods for the synthesis of carboxylic acids is the hydrolysis of carboxylic acid derivatives. britannica.comminia.edu.eg This approach leverages the reactivity of various functional groups that can be readily converted to a carboxylic acid under aqueous conditions, often with the aid of acid or base catalysts.

Common precursors for hydrolysis include:

Nitriles (R-CN): The hydrolysis of nitriles, which can be prepared from alkyl halides via nucleophilic substitution with cyanide salts, provides a valuable route to carboxylic acids. libretexts.org This method is particularly useful for extending a carbon chain by one atom. The hydrolysis can be performed under either acidic or basic conditions. libretexts.org

Esters (R-COOR'): Ester hydrolysis, also known as saponification when carried out under basic conditions, is a reversible reaction that yields a carboxylic acid (or its carboxylate salt) and an alcohol. byjus.com Acid-catalyzed hydrolysis is also a common practice. mnstate.edu

Amides (R-CONH₂): Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, although heating is often required. minia.edu.eg

Acyl Halides (R-COCl) and Anhydrides (R-CO-O-COR): Acyl halides and anhydrides are highly reactive and readily hydrolyze with water, even in the absence of a catalyst, to form the corresponding carboxylic acid. britannica.combyjus.com

Regioselective Functionalization of Aromatic Rings (e.g., Nitration, Halogenation, Sulfonation)

The introduction of substituents at specific positions on the benzene ring is crucial for the synthesis of complex substituted benzoic acids. Regioselectivity, the control of where the new substituent attaches, is governed by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution: This class of reactions is fundamental to the functionalization of aromatic rings. Common examples include:

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The existing substituents on the benzene ring dictate the position of the incoming electrophile. Electron-donating groups generally direct ortho and para, while electron-withdrawing groups direct meta. organic-chemistry.org

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho to a directing metalating group (DMG). The DMG, which is often a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryl anion can then react with various electrophiles to introduce a wide range of substituents. For benzoic acids themselves, the carboxylate can act as a directing group. acs.org

These methods provide a toolbox for chemists to strategically build up the desired substitution pattern on the aromatic ring before or after the formation of the carboxylic acid group.

Modern Cross-Coupling Reactions in Benzoic Acid Derivative Synthesis

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including substituted benzoic acids. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: This versatile reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. thieme-connect.com It is widely used for the synthesis of biaryl compounds and can be applied to the synthesis of heteroaryl benzoic acids. thieme-connect.com The carboxylate group itself can act as a directing group in Suzuki reactions, influencing the regioselectivity of the coupling. acs.orgacs.org

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Decarboxylative Cross-Coupling: In recent years, methods have been developed that utilize carboxylic acids directly as coupling partners through a decarboxylation event. nih.gov This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions. For instance, copper-catalyzed decarboxylative cross-coupling reactions can form C(aryl)-N bonds from aromatic benzoic acids. nih.gov

These modern methods offer significant advantages in terms of functional group tolerance, reaction conditions, and the ability to construct complex molecular architectures that would be difficult to achieve using classical methods.

Specific Synthetic Routes and Pathways for 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic Acid

The synthesis of this compound necessitates a convergent approach, where the substituted benzoic acid scaffold and the furazan (B8792606) moiety are prepared separately and then joined via an ether linkage.

Synthesis of the Furazan Moiety Precursors

The furazan ring, also known as a 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. The synthesis of the key precursor, likely (4-methyl-furazan-3-yl)methanol, would start from simpler acyclic compounds. A plausible general approach involves the following steps:

Formation of an α-Dioxime: The synthesis of furazans typically begins with the preparation of an α-dioxime. For the target molecule, a substituted butane-2,3-dione dioxime would be a logical starting point.

Oxidative Cyclization: The α-dioxime then undergoes an oxidative cyclization to form the furoxan (1,2,5-oxadiazole-2-oxide) ring.

Furoxan to Furazan Conversion: The furoxan is then deoxygenated to yield the furazan ring.

Functional Group Manipulation: Subsequent steps would involve the introduction or modification of functional groups to arrive at (4-methyl-furazan-3-yl)methanol. This might involve reduction of a carboxylic acid or ester group at the 3-position of the furazan ring.

Strategies for Ether Linkage Formation within the Benzoic Acid Scaffold

The formation of the ether linkage between the furazan methanol and the benzoic acid component is a critical step. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl halide.

In the context of synthesizing this compound, two main variations of the Williamson ether synthesis are possible:

Route A: Nucleophilic attack by the furazan alkoxide

Starting Materials: (4-Methyl-furazan-3-yl)methanol and a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate).

Reaction: The (4-methyl-furazan-3-yl)methanol is treated with a base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then displaces the bromide from the methyl 2-bromobenzoate.

Final Step: The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Route B: Nucleophilic attack by a salicylate derivative

Starting Materials: A derivative of salicylic acid (2-hydroxybenzoic acid), such as methyl salicylate, and a halo-functionalized furazan, such as 3-(chloromethyl)-4-methyl-furazan.

Reaction: The phenolic hydroxyl group of the methyl salicylate is deprotonated with a base (e.g., potassium carbonate) to form the phenoxide. This phenoxide then displaces the chloride from 3-(chloromethyl)-4-methyl-furazan.

Final Step: The resulting ester is hydrolyzed to afford the target benzoic acid.

The choice between these routes would depend on the availability and reactivity of the respective starting materials. Both strategies rely on the robust and predictable nature of the Williamson ether synthesis to construct the desired ether linkage.

Interactive Data Table: Comparison of Synthetic Strategies for Ether Linkage Formation

StrategyKey ReagentsAdvantagesPotential Challenges
Route A (4-Methyl-furazan-3-yl)methanol, Methyl 2-bromobenzoate, Base (e.g., NaH)Utilizes a commercially available or readily synthesized benzoic acid derivative.The furazan methanol may be less readily available.
Route B Methyl salicylate, 3-(Chloromethyl)-4-methyl-furazan, Base (e.g., K₂CO₃)Starts with the readily available methyl salicylate.The synthesis of the halo-functionalized furazan may be required.

Total Synthesis Approaches to this compound

A direct, documented total synthesis of This compound has not been reported in the scientific literature. However, a plausible synthetic route can be conceptualized by combining known methods for the synthesis of the furazan ring and the ether linkage to the benzoic acid scaffold. A likely retrosynthetic analysis would involve disconnecting the ether bond, leading to a substituted furazan alcohol and a 2-halobenzoic acid derivative or a salicylic acid derivative.

Hypothetical Synthetic Pathway:

A plausible forward synthesis would likely involve the following key steps:

Synthesis of 3-hydroxymethyl-4-methyl-furazan: This key intermediate could potentially be synthesized from a corresponding ester, such as methyl 4-methyl-furazan-3-carboxylate, via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The synthesis of the furazan ring itself typically starts from α-dioximes, which undergo cyclization. For a 4-methyl-furazan-3-carboxylic acid derivative, the starting material could be an appropriately substituted α-diketone or its corresponding dioxime.

Williamson Ether Synthesis: The prepared 3-hydroxymethyl-4-methyl-furazan could then be coupled with a suitable benzoic acid derivative, such as methyl 2-bromobenzoate or methyl 2-fluorobenzoate, under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the ether linkage. This would yield the methyl ester of the target compound.

Hydrolysis: The final step would involve the hydrolysis of the methyl ester to the carboxylic acid, which can typically be achieved under acidic or basic conditions.

Preparation and Derivatization of this compound Methyl Ester

The methyl ester, This compound methyl ester , would be a key intermediate in many synthetic and derivatization pathways.

Preparation:

As outlined in the hypothetical total synthesis, the methyl ester would likely be prepared via a Williamson ether synthesis between a halo-benzoate and the furazan alcohol. Alternatively, direct esterification of the carboxylic acid with methanol under acidic catalysis (e.g., using sulfuric acid or a solid acid catalyst) is a standard method for preparing methyl esters. google.com

Derivatization:

The methyl ester provides a handle for various chemical transformations, although no specific examples for this particular molecule are documented. General reactions could include:

Reduction: The ester group could be reduced to a primary alcohol using reducing agents like LiAlH₄.

Grignard Reaction: Reaction with Grignard reagents could lead to the formation of tertiary alcohols.

Transesterification: The methyl ester could be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Derivatization and Analog Development of this compound

The development of analogs of the title compound would involve modifications at the carboxylic acid group and the furazan ring.

Esterification, Amidation, and Related Carboxylic Acid Functionalizations

The carboxylic acid group of This compound is a prime site for derivatization to explore structure-activity relationships.

Esterification:

The formation of various esters can be achieved through several standard methods:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide.

Coupling Agent-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to activate the carboxylic acid for reaction with an alcohol.

Amidation:

The synthesis of amides from the carboxylic acid is a common transformation in medicinal chemistry. This can be accomplished by:

Activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine.

Using peptide coupling reagents (e.g., DCC, EDC, HATU) to directly couple the carboxylic acid with an amine. This method is often preferred due to its milder reaction conditions.

FunctionalizationReagents and ConditionsProduct Type
Esterification R'OH, H⁺ catalyst, heatEster (R-COOR')
1. Base (e.g., NaH) 2. R'XEster (R-COOR')
R'OH, DCC or EDCEster (R-COOR')
Amidation 1. SOCl₂ or (COCl)₂ 2. R'R''NHAmide (R-CONR'R'')
R'R''NH, Coupling Agent (e.g., EDC, HATU)Amide (R-CONR'R'')

Interactive Data Table: Common Carboxylic Acid Functionalizations

Modifications on the Furazan Ring System

Modifications to the furazan ring itself are less straightforward and depend on the reactivity of the specific positions of the ring and its substituents. The furazan ring is an electron-deficient system. rsc.org

Potential modifications, based on general furazan chemistry, could include:

Modification of the Methyl Group: The methyl group on the furazan ring could potentially be a site for functionalization. For instance, radical bromination could introduce a bromine atom, which could then be displaced by other nucleophiles to introduce a variety of functional groups.

Ring Opening and Rearrangement: Furazan rings can undergo ring-opening reactions under certain conditions, which could be a pathway to novel heterocyclic systems. However, these reactions often require harsh conditions and may not be compatible with the rest of the molecule.

Substituent Effects on Reaction Selectivity and Overall Yield

While no specific studies on the substituent effects for This compound exist, general principles of physical organic chemistry can be applied to predict their influence.

Electronic Effects: The furazan ring is known to be a strongly electron-withdrawing group. rsc.org This property would increase the acidity of the benzoic acid proton. In reactions involving the aromatic ring of the benzoic acid, the electron-withdrawing nature of the furazan-methoxy substituent would influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position relative to the ether linkage.

Steric Effects: The ortho-substitution pattern on the benzoic acid ring introduces steric hindrance around the carboxylic acid group. This could potentially lower the yields of esterification and amidation reactions by impeding the approach of bulky reagents. The choice of coupling agents and reaction conditions would be crucial to overcome these steric challenges. The substituent on the furazan ring could also sterically influence reactions at the adjacent methoxy (B1213986) linker.

Advanced Spectroscopic and Computational Analysis of 2 4 Methyl Furazan 3 Ylmethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural elucidation of 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential, complemented by theoretical calculations to support spectral assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The protons on the substituted benzoic acid ring would likely appear in the aromatic region (typically δ 7.0-8.2 ppm). The proton ortho to the carboxyl group and the ether linkage would be expected to resonate at a different frequency compared to the other ring protons due to the combined electronic effects of these substituents. The methylene protons of the -OCH₂- group, being adjacent to an oxygen atom and the furazan (B8792606) ring, would likely produce a singlet in the range of δ 5.0-5.5 ppm. The methyl group attached to the furazan ring would be expected to show a singlet in the upfield region, likely around δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid would exhibit a broad singlet at a downfield chemical shift, typically above δ 10 ppm, the exact position of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.2 Multiplets
Methylene Protons (-OCH₂-) 5.0 - 5.5 Singlet
Methyl Protons (-CH₃) 2.0 - 2.5 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Based on the structure, one would expect to see signals corresponding to the eight carbon atoms of the benzoic acid moiety, the methylene carbon, and the two carbons of the methyl-substituted furazan ring, in addition to the methyl carbon itself.

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon atom attached to the ether oxygen appearing at a higher chemical shift. The methylene carbon (-OCH₂-) would likely be found in the range of δ 60-70 ppm. The carbons of the furazan ring would have characteristic chemical shifts, and the methyl carbon would appear at a more upfield position, typically δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon (-COOH) 165 - 175
Aromatic Carbons 110 - 160
Methylene Carbon (-OCH₂-) 60 - 70
Furazan Ring Carbons Specific shifts for heterocyclic carbons

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the benzoic acid ring, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the aromatic ring, methylene group, and methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it could show correlations from the methylene protons to the carbons of the benzoic acid and furazan rings, confirming the connectivity of the entire molecular structure.

Theoretical Calculation of NMR Chemical Shifts (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

In the absence of experimental data, computational methods provide a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The process would involve:

Building a 3D model of the this compound molecule.

Optimizing the molecular geometry using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Performing an NMR calculation using the GIAO method on the optimized geometry.

Referencing the calculated shielding constants to a standard (e.g., tetramethylsilane, TMS) to obtain the predicted chemical shifts.

A strong correlation between the theoretically calculated and experimentally observed (if available) chemical shifts would provide a high degree of confidence in the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹ (from the acid) and 1000-1100 cm⁻¹ (from the aryl ether).

C=C Stretch (Aromatic Ring): Several bands in the 1450-1600 cm⁻¹ region.

C-H Stretch (Aromatic and Alkyl): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl and methylene C-H bonds.

Furazan Ring Vibrations: The furazan ring would also contribute to the fingerprint region of the spectrum with its characteristic ring stretching and bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Carboxylic Acid) 1700 - 1725 Strong
C-O (Ether & Acid) 1000 - 1300 Medium to Strong
C=C (Aromatic) 1450 - 1600 Medium

Computational Vibrational Frequency Analysis and Normal Mode Assignments

Computational vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for predicting the infrared and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, and its vibrational bands can be assigned to specific molecular motions, known as normal modes. This analysis relies on finding the optimized geometric structure of the molecule at its lowest energy state on the potential energy surface. semanticscholar.org For this compound, a complete vibrational analysis would involve the assignment of all fundamental modes of vibration.

The theoretical vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. scirp.org The Potential Energy Distribution (PED) is calculated to provide a quantitative description of each normal mode, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to that specific vibration. nih.govmdpi.com

For this compound, key vibrational modes can be predicted based on its functional groups. The carboxylic acid group would exhibit characteristic O–H stretching, typically as a broad band, and a strong C=O stretching vibration. mdpi.com The benzene ring would show C–H stretching modes and several C–C stretching vibrations within the ring. mdpi.com Additionally, vibrations corresponding to the ether linkage (C–O–C stretching) and the methyl-furazan ring system would be present.

Table 1: Predicted Characteristic Vibrational Modes and Typical Wavenumber Ranges

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Description
O–H StretchCarboxylic Acid3400 - 2400 (broad)Stretching of the hydroxyl bond, often broadened by hydrogen bonding. mdpi.com
C–H StretchAromatic Ring3100 - 3000Stretching of carbon-hydrogen bonds on the benzene ring. mdpi.com
C–H StretchMethyl Group2975 - 2850Asymmetric and symmetric stretching of C-H bonds in the CH₃ group.
C=O StretchCarboxylic Acid1740 - 1660Stretching of the highly polar carbonyl double bond. mdpi.com
C–C StretchAromatic Ring1625 - 1430In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. mdpi.com
C–O–C StretchEther Linkage1300 - 1000Asymmetric and symmetric stretching of the ether bonds.
C–O StretchCarboxylic Acid1320 - 1210Stretching of the carbon-oxygen single bond in the carboxyl group.
O–H BendCarboxylic Acid1440 - 1395In-plane bending of the hydroxyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. The resulting spectrum is characterized by absorption maxima (λmax), which correspond to specific electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions originating from its two main chromophores: the benzoic acid moiety and the 4-methyl-furazan ring. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the electronic properties, including excitation energies, absorption wavelengths, and oscillator strengths, which can supplement and help interpret experimental findings. nih.govresearchgate.net The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can confirm the nature of the electronic excitations. researchgate.net

Table 2: Expected Electronic Transitions and Absorption Regions

ChromophoreElectronic TransitionExpected Absorption Region (nm)
Benzoic Acidπ → π~230 nm and ~280 nm researchgate.net
4-Methyl-furazanπ → πVaries, typically in the UV region

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂O₄, corresponding to a molecular weight of 234.21 g/mol . In a typical mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 234 or a protonated molecular ion ([M+H]⁺) at m/z 235, depending on the ionization technique used.

The fragmentation of the molecular ion provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]). miamioh.edu Ethers can undergo cleavage at the C-O bonds. Based on the structure of this compound, characteristic fragment ions would be expected from the cleavage of the ether linkage between the benzoic acid and the methyl-furazan moieties. The stability of the resulting ions, such as acylium ions, often dictates the most prominent peaks in the spectrum. researchgate.net

Table 3: Plausible Fragment Ions and Their Calculated Mass-to-Charge Ratios (m/z)

Plausible Fragment IonFormulaCalculated m/zFragmentation Pathway
[M+H]⁺[C₁₁H₁₁N₂O₄]⁺235Protonated molecular ion
[M]⁺[C₁₁H₁₀N₂O₄]⁺234Molecular ion
[M-OH]⁺[C₁₁H₉N₂O₃]⁺217Loss of hydroxyl radical from the carboxylic acid miamioh.edu
[M-COOH]⁺[C₁₀H₉N₂O₂]⁺189Loss of the carboxyl group docbrown.info
[C₇H₅O₂]⁺[C₇H₅O₂]⁺121Cleavage of the ether C-O bond, forming the benzoyl-containing fragment
[C₄H₅N₂O₂]⁺[C₄H₅N₂O₂]⁺113Cleavage of the ether C-O bond, forming the methyl-furazan-methyl fragment
[C₆H₅CO]⁺[C₇H₅O]⁺105Loss of COOH followed by loss of the ether oxygen and rearrangement; a common fragment for benzoic acid derivatives docbrown.info
[C₆H₅]⁺[C₆H₅]⁺77Loss of C=O from the [C₆H₅CO]⁺ ion docbrown.info

Advanced Computational Chemistry Methods for Molecular Characterization

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and properties. researchgate.net By solving the Schrödinger equation within the DFT framework, using functionals like B3LYP and basis sets such as 6-311++G(d,p), one can determine the molecule's minimum energy conformation. mdpi.comresearchgate.net This "optimized geometry" provides precise data on bond lengths, bond angles, and dihedral angles. semanticscholar.org

These geometric parameters are crucial as they form the basis for all other computational analyses, including vibrational frequencies, electronic transitions, and reactivity descriptors. The calculated electronic structure also provides insights into the distribution of electrons within the molecule, which governs its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the energy required for electronic excitation. researchgate.net A small energy gap suggests high chemical reactivity and that the molecule is more easily excitable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furazan and benzene rings, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group. Analysis of the HOMO and LUMO distributions helps explain intramolecular charge transfer phenomena and predicts the sites most involved in chemical reactions. nih.gov

Table 4: Significance of Frontier Molecular Orbitals

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons; higher energy indicates a better electron donor. libretexts.org
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. libretexts.org
HOMO-LUMO Gap Energy difference between the HOMO and LUMO (ELUMO - EHOMO).Indicates kinetic stability, chemical reactivity, and optical properties. A smaller gap implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. actascientific.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map is expected to show significant negative potential around the highly electronegative oxygen atoms of the carboxylic acid and ether groups, as well as the nitrogen atoms of the furazan ring. semanticscholar.org The most positive potential would likely be concentrated around the acidic hydrogen of the carboxyl group, highlighting its propensity to act as a proton donor. semanticscholar.org

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for computing various descriptors that quantify the molecule's stability and propensity to react. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of molecular kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For derivatives of benzoic acid, this gap can be influenced by the nature and position of substituents on the aromatic ring.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic nature, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 1: Illustrative Quantum Chemical Descriptors for a Substituted Benzoic Acid Derivative (Calculated at B3LYP/6-311++G(d,p) level)

DescriptorValue
EHOMO (eV)-6.5
ELUMO (eV)-2.0
Energy Gap (ΔE) (eV)4.5
Ionization Potential (I) (eV)6.5
Electron Affinity (A) (eV)2.0
Electronegativity (χ)4.25
Chemical Hardness (η)2.25
Global Electrophilicity Index (ω)3.99

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers (rotamers) of the molecule and determining their relative energies. This is often achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles.

For this compound, the key rotatable bonds are the C-O-C ether linkage and the C-C bond connecting the carboxylic acid group to the benzene ring. Rotation around these bonds gives rise to different spatial arrangements of the furazan and benzoic acid moieties.

Theoretical calculations, such as those using the B3LYP method, can be employed to determine the energies of different conformers. nih.gov The analysis of the potential energy surface can reveal the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present in equilibrium. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the factors governing conformational preferences, such as hyperconjugative and steric interactions. nih.gov

Understanding the conformational landscape is crucial as different conformers may exhibit different abilities to interact with biological targets or participate in intermolecular interactions.

Aromaticity Indices and Their Modulation by External Fields (e.g., HOMA Analysis)

The aromaticity of the benzene and furazan rings in this compound is a key determinant of its electronic properties and stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify the degree of aromaticity. nih.gov It is based on the deviation of bond lengths within a ring from an optimal value, with a HOMA value of 1 indicating a fully aromatic system like benzene and a value of 0 indicating a non-aromatic system. nih.govresearchgate.net

The HOMA index can be calculated using experimentally determined or computationally derived bond lengths. nih.gov For heterocyclic systems like furazan, specific parameterizations of the HOMA index, such as HOMHED (Harmonic Oscillator Model for Heterocycle Electron Delocalization), have been developed to provide a more accurate assessment of aromaticity. researchgate.net

The aromaticity of the rings in this compound can be influenced by the electronic effects of the substituents. The methoxy (B1213986) bridge and the methyl group can modulate the electron density within both the benzene and furazan rings, thereby affecting their aromatic character. Furthermore, the application of external electric fields could theoretically modulate the electron distribution and, consequently, the aromaticity of the molecule, although specific studies on this compound are not available.

Intermolecular Interactions and Complexation Studies (e.g., Cyclodextrin Inclusion)

The ability of this compound to form intermolecular interactions is fundamental to its behavior in solution and in the solid state. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. acs.org

A significant area of study for benzoic acid derivatives is their complexation with host molecules, such as cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, or parts of them, to form inclusion complexes. nih.govnih.gov This encapsulation can enhance the solubility and stability of the guest molecule.

For this compound, the benzoic acid and the 4-methyl-furazan moieties could potentially be included within the cyclodextrin cavity. The formation and stability of such inclusion complexes can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Computational methods, including DFT, can also be used to model the inclusion process and determine the geometry and interaction energies of the host-guest complex. univ-soukahras.dz The formation of an inclusion complex can significantly alter the physicochemical properties of the molecule.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Methyl Furazan 3 Ylmethoxy Benzoic Acid Derivatives

Computational Approaches to Structure-Activity Relationship Analysis

Computational methods provide powerful tools for predicting the biological activity of novel compounds and understanding their interactions with molecular targets, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key physicochemical and structural properties of molecules that govern their biological activities. kashanu.ac.ir For derivatives of heterocyclic compounds like furazans and benzoic acids, QSAR models are developed by correlating molecular descriptors with experimentally determined biological data, such as inhibitory concentrations (IC50). nih.gov

Several molecular descriptors have been found to be significant in predicting the biological activity of related heterocyclic structures. These include:

Lipophilicity (logP): This descriptor is often related to a compound's ability to cross biological membranes. For similar benzoic acid derivatives, an increase in hydrophobicity has been shown to be conducive to inhibitory activity. nih.gov

Molecular Size and Shape: Descriptors such as molecular weight, molecular volume, and surface area can influence how a molecule fits into a target's binding site. nih.gov

Electronic Properties: Quantum chemical descriptors like electrostatic potential and the energy of the highest occupied molecular orbital (HOMO) are related to a molecule's reactivity and ability to form interactions with a biological target. nih.gov The electron-withdrawing nature of the 1,2,5-oxadiazole (furazan) ring is a key feature influencing these properties. nih.gov

Topological and Connectivity Indices: These descriptors quantify aspects of molecular structure, such as branching and the arrangement of atoms, which can be critical for specific receptor binding. derpharmachemica.com

QSAR models reveal that a balance of lipophilic character and electronic properties is often essential. For instance, studies on benzoylaminobenzoic acid derivatives show that increased hydrophobicity and aromaticity enhance inhibitory activity. nih.gov The presence of specific functional groups, such as electron-withdrawing substituents on a phenyl ring, has been proposed as an important element for the potency of furazan-3,4-diamide analogs. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Heterocyclic Compounds

Descriptor Category Specific Descriptor Influence on Biological Activity
Lipophilicity LogP Often positively correlated with membrane permeability and target interaction. nih.gov
Size/Shape Molecular Weight/Volume Affects steric fit within a binding pocket; optimal size is crucial. nih.gov
Electronic Electrostatic Potential Governs electrostatic interactions with the target protein. nih.gov
Constitutional Aromaticity Increased aromaticity can enhance binding through π-π stacking. nih.gov

| Topological | Connectivity Indices | Relate molecular branching and structure to specific binding requirements. derpharmachemica.com |

These QSAR findings provide a theoretical framework for designing novel 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid derivatives with enhanced biological properties by modifying these key molecular features.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method helps to elucidate the binding mode and estimate the strength of the interaction, providing insights into the molecular basis of a compound's activity. ajchem-a.com

For derivatives containing the furazan (B8792606) moiety, docking simulations have been employed to understand their binding to various enzymes. For example, studies on the antibiotic Furagin, a nitrofuran derivative, used docking and molecular dynamics to reveal that its selectivity for cancer-associated carbonic anhydrases (CA IX/XII) over other isoforms is due to strong hydrogen bond interactions within the active site. nih.gov

The binding of this compound derivatives to potential microbial enzyme targets can be modeled to understand their antimicrobial activity. Key interactions typically observed in such simulations include:

Hydrogen Bonding: The oxygen and nitrogen atoms of the furazan ring and the carboxylic acid group of the benzoic acid moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methyl group on the furazan ring and the phenyl ring of the benzoic acid can form van der Waals and hydrophobic interactions with nonpolar residues in the active site.

Electrostatic Interactions: The polarized furazan ring can engage in favorable electrostatic interactions with charged or polar residues of the target protein. sci-hub.se

Table 2: Predicted Binding Interactions for a Furazan-Benzoic Acid Scaffold

Interaction Type Potential Interacting Groups on Ligand Potential Target Residues
Hydrogen Bond Carboxylic acid (COOH), Furazan Nitrogens/Oxygen Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic Phenyl Ring, Methyl Group (CH3) Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan
π-π Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan, Histidine

| Electrostatic | Polarized Furazan Ring | Arginine, Lysine, Aspartate, Glutamate |

These simulations are crucial for identifying the specific amino acid residues involved in binding, which can guide the rational design of more potent and selective inhibitors.

Molecular Basis of Biological Activities and Underlying Mechanisms

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents.

Derivatives of both furazan and benzoic acid have demonstrated notable antimicrobial properties. The combination of these two pharmacophores in a single molecule suggests a potential for potent and multifaceted antimicrobial action.

The antimicrobial action of this class of compounds is likely multifactorial, targeting various essential cellular processes in bacteria and fungi.

Enzyme Inactivation: A primary mechanism for many antimicrobial agents is the inhibition of essential enzymes. The structural similarity of the benzoic acid moiety to para-aminobenzoic acid (PABA) suggests a potential to interfere with folic acid synthesis, a pathway vital for microbial survival. nih.gov Furthermore, related heterocyclic compounds are known to inhibit key enzymes in fatty acid biosynthesis, such as β-ketoacyl-ACP synthase III (FabH), which is an attractive target for new antibacterial agents. nih.gov

Membrane Disruption: The lipophilic nature of the molecule, conferred by the methyl and phenyl groups, may allow it to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death. mdpi.com Studies on phenolic acids have shown that their ability to disrupt membranes is a key part of their antimicrobial efficacy. mdpi.com

Perturbation of pH Homeostasis: Benzoic acid and its derivatives are known to act as classic uncouplers, disrupting the proton motive force across the microbial membrane. By transporting protons into the cytoplasm, they can cause intracellular acidification, which inhibits metabolic processes and disrupts cellular pH homeostasis.

The antimicrobial potency of this compound derivatives is highly dependent on their specific structural features. SAR studies on related compounds provide valuable insights into optimizing their efficacy.

Influence of Substituents: For antibacterial and antifungal agents, the nature and position of substituents on the aromatic rings are critical. The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often enhances antimicrobial activity. nih.govbeilstein-journals.org Studies on pyrazole (B372694) benzoic acid derivatives showed that compounds with 3-chloro-4-methyl or 4-bromo-3-methyl aniline (B41778) substitutions were potent growth inhibitors of S. aureus and enterococci. mdpi.com

Impact of Lipophilicity: A direct correlation between lipophilicity and antimicrobial activity is often observed. Increased lipophilicity can enhance the compound's ability to penetrate the microbial cell wall and membrane. nih.gov However, an optimal level of lipophilicity is required, as excessive hydrophobicity can lead to poor solubility and reduced bioavailability.

| Linker Chain (methoxy) | Affects flexibility and spatial orientation of the two ring systems, which is critical for optimal binding. | The linker's nature can impact how the molecule interacts with fungal-specific targets. |

These SAR insights are essential for the strategic modification of the this compound scaffold to develop derivatives with superior antibacterial and antifungal efficacy.

Table of Compounds

Compound Name
This compound
Furagin

Antioxidant Activity

The antioxidant potential of this compound derivatives is an area of growing interest. Understanding how these molecules neutralize harmful free radicals is crucial to elucidating their protective effects at a cellular level.

Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), Sequential Proton Loss Electron Transfer (SPLET))

While direct experimental studies on the radical scavenging mechanisms of this compound are not yet available in the public domain, the broader class of benzoic acid derivatives offers insights into potential pathways. Generally, phenolic compounds, which share the benzoic acid core, can exert their antioxidant effects through several mechanisms.

The Sequential Electron Transfer Proton Transfer (SETPT) pathway involves the initial transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The Sequential Proton Loss Electron Transfer (SPLET) mechanism, conversely, begins with the loss of a proton from the antioxidant, followed by an electron transfer. The prevalence of these mechanisms is often dependent on the solvent environment and the specific structural features of the antioxidant. For derivatives of this compound, the furazan and methoxy (B1213986) moieties would significantly influence the electron density distribution and the acidity of any potential proton-donating sites, thereby dictating the favored scavenging pathway. Computational studies on related heterocyclic compounds suggest that the nitrogen and oxygen atoms within the furazan ring could play a role in stabilizing radical intermediates, a factor that would be crucial in these mechanisms.

Correlation of Structure with Antioxidant Potential

The correlation between the chemical structure of this compound derivatives and their antioxidant potential is a key area for future research. Based on established principles of SAR for antioxidants, several structural features can be hypothesized to be influential.

The nature and position of substituents on the benzoic acid ring are expected to be major determinants of antioxidant activity. Electron-donating groups generally enhance antioxidant capacity by increasing the electron density on the aromatic ring, which can facilitate electron or hydrogen atom donation. Conversely, electron-withdrawing groups may diminish this activity.

Future studies will likely explore the synthesis of a library of derivatives with systematic modifications to both the benzoic acid and furazan rings to build a comprehensive SAR model. This would involve varying the substituents on the phenyl ring and exploring different alkyl or aryl groups on the furazan heterocycle.

Enzyme Inhibition Profiles

The ability of this compound derivatives to interact with and inhibit specific enzymes is another promising avenue of investigation. The unique combination of the benzoic acid scaffold and the furazan heterocycle presents opportunities for designing selective enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. While there is no direct evidence yet for the DPP-4 inhibitory activity of this compound, the structural motifs present in the molecule suggest potential for interaction with the enzyme's active site.

DPP-4 inhibitors often feature a central scaffold that can form key interactions with specific residues in the enzyme's binding pocket. The carboxylic acid group of the benzoic acid moiety could potentially form salt bridges or hydrogen bonds with positively charged residues in the S2 subsite of DPP-4. The furazan ring and the methyl group could occupy hydrophobic pockets within the active site, contributing to binding affinity. The methoxy linker provides the correct spatial arrangement for these interactions to occur.

To establish a clear SAR, a series of derivatives would need to be synthesized and tested. Modifications could include altering the position of the methoxy-furazan side chain on the benzoic acid ring and introducing various substituents on both the aromatic and heterocyclic rings. Kinetic studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive) and to elucidate the precise binding mechanism.

Cholinesterase (AChE, BChE), Tyrosinase, and Urease Inhibition

The potential for this compound derivatives to inhibit other clinically relevant enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease remains to be explored.

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary approach for the management of Alzheimer's disease. Many cholinesterase inhibitors possess aromatic and heterocyclic moieties that can interact with the active site gorge of the enzyme. The benzoic acid and furazan components of the target compound could potentially engage in such interactions.

Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Benzoic acid derivatives have been reported as tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site. The oxygen and nitrogen atoms in the 2-(4-methyl-furazan-3-ylmethoxy) side chain could potentially participate in such chelation.

Urease: Urease inhibitors are important in the treatment of infections caused by urease-producing bacteria. The heterocyclic nature of the furazan ring could be a starting point for designing compounds that interact with the nickel-containing active site of urease.

Systematic screening of this compound and its analogs against these enzymes would be the first step in identifying any inhibitory activity. Subsequent SAR studies would then focus on optimizing the structure to enhance potency and selectivity.

Modulation of Other Relevant Enzymatic Targets (e.g., Glutathione (B108866) Reductase, Glutathione S-Transferase)

Glutathione reductase and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system. Compounds that can modulate the activity of these enzymes could have significant therapeutic potential.

Glutathione Reductase: This enzyme is responsible for maintaining the cellular pool of reduced glutathione (GSH), a key antioxidant. Inhibition of glutathione reductase can lead to increased oxidative stress.

Glutathione S-Transferase (GST): GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic substrates, playing a critical role in detoxification. Both inhibition and induction of GSTs can have important biological consequences.

The electrophilic character of the furazan ring in this compound might suggest a potential for interaction with the active site of GSTs, possibly acting as a substrate or an inhibitor. Investigating the effects of these compounds on the activity of both glutathione reductase and GSTs would provide a more complete picture of their impact on cellular redox homeostasis.

Anti-Sickling Properties and Hemoglobin Interactions

The therapeutic approach for sickle cell disease (SCD) often involves strategies to prevent the polymerization of deoxygenated sickle hemoglobin (HbS). One key mechanism is the pharmacological stabilization of the high-oxygen-affinity R-state of hemoglobin, which consequently delays the polymerization process. nih.gov Benzoic acid derivatives, in particular, have been identified as a class of compounds possessing anti-sickling properties. researchgate.net

Research into related structures, such as 3,5-dimethoxy-4-hydroxy benzoic acid, has demonstrated a significant inhibitory effect on the polymerization of HbS in vitro. nih.gov The mechanism is believed to involve direct interaction with HbS molecules, leading to a reduction in the percentage of sickled red blood cells. researchgate.netnih.gov Studies on various plant-derived benzoic acid derivatives have confirmed that their anti-sickling activity is often dose-dependent. researchgate.net While the direct action of this compound on HbS has not been extensively detailed, the established activity of the benzoic acid scaffold suggests a potential for similar interactions. Other anti-sickling agents function by interacting with specific residues on the hemoglobin molecule, such as βCys93, to prevent oxidative damage and stabilize the protein. frontiersin.org This interaction inhibits the formation of salt bridges that are crucial for stabilizing the T-state (low-oxygen-affinity) of hemoglobin, thereby favoring the R-state and reducing polymerization. frontiersin.org

Compound/ClassObserved Anti-Sickling EffectPotential Mechanism of ActionReference
Benzoic Acid DerivativesReduction in percentage of sickled RBCs; Inhibition of HbS polymerization.Direct interaction with HbS molecules. researchgate.netnih.gov
GBT440 (Voxelotor)Increases HbS oxygen binding affinity, delays in vitro polymerization.Stabilizes the oxygenated (R) conformation of HbS. nih.gov
TD-3Inhibits HbS polymerization, increases delay time.Forms a disulfide bond with βCys93, stabilizing the R-state of Hb. frontiersin.org

Anti-inflammatory Activity and Related Biochemical Pathways

Compounds possessing anti-sickling activity have also been investigated for their concurrent anti-inflammatory properties, a crucial aspect in managing the painful vaso-occlusive crises in sickle cell disease. nih.gov The inflammatory response in various conditions is mediated by complex biochemical pathways, often involving the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The activation of these enzymes leads to the excessive production of inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.gov

Derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a 1,2,3-triazole moiety, a related heterocyclic system, have been shown to exert anti-inflammatory effects by downregulating the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This action mitigates the release of inflammatory factors. nih.gov Furthermore, in vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have been used to evaluate the anti-inflammatory potential of various compounds, including benzoic acid derivatives. mdpi.comresearchgate.net For instance, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrated significant edema inhibition, comparable to the activity of diclofenac. mdpi.com These findings suggest that the this compound scaffold may modulate similar inflammatory pathways.

CompoundModelObserved Anti-inflammatory EffectBiochemical Pathway/MechanismReference
3,5-dimethoxy-4-hydroxy benzoic acidEgg albumin induced rat paw edemaDecreased edema.Not specified. nih.gov
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rats)Significant edema inhibition (48.9–63.1%).Not specified, compared to diclofenac. mdpi.com
2H-1,4-benzoxazin-3(4H)-one derivativesLPS-induced BV-2 microgliaReduced production of NO, IL-1β, IL-6, TNF-α.Downregulation of iNOS and COX-2; activation of Nrf2-HO-1 pathway. nih.gov
Quinazolinone derivativesCarrageenan-induced rat paw edemaSignificant edema inhibition (70.56-83.80%).Not specified. researchgate.net

Antineoplastic Potential and Cellular Targets

Interaction with Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anticancer drugs. berkeley.edumdpi.com The energy for the dynamic instability of microtubules is supplied by the hydrolysis of GTP during the polymerization process. berkeley.edunih.gov Disruption of this delicate balance between polymerization and depolymerization can lead to mitotic arrest and apoptosis.

Compounds containing furan (B31954) and furazan rings have demonstrated potent activity as inhibitors of tubulin polymerization. nih.govnih.gov For example, certain furan derivatives have been shown to significantly suppress tubulin polymerization, leading to cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). nih.gov Similarly, a series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines were identified as microtubule-destabilizing agents and inhibitors of tubulin polymerization, with the most active compounds showing activity in the low micromolar range. nih.gov This evidence suggests that the furazan moiety within the this compound structure could potentially interact with tubulin, disrupting microtubule dynamics and thereby exerting an antineoplastic effect.

Compound ClassCell LineObserved EffectMechanismReference
Furan-based derivativesMCF-7 (Breast Cancer)IC50 values of 2.96 µM and 4.06 µM; cell cycle arrest at G2/M phase.Inhibition of β-tubulin polymerization. nih.gov
4-(1H-benzo[d]imidazol-2-yl)-furazan-3-aminesSea urchin embryo & human tumor cell linesAntimitotic activity with IC50 values of 0.2–2 µM.Microtubule-destabilizing; inhibition of tubulin polymerization. nih.gov
Benzofuran derivativesVarious cancer cell linesAnticancer activity.Inhibition of tubulin polymerization in vitro. mdpi.com
Exploration of Antitumor Mechanisms in Related Scaffolds

Beyond targeting microtubules, furazan and furan-based scaffolds exhibit antitumor activity through various other mechanisms. Synthetic furazan derivatives have demonstrated significant in vitro anti-proliferative activity against a panel of human solid tumor cell lines, including HepG2 (liver), A549 (lung), Hela (cervical), and A375 (melanoma). researchgate.net

Mechanistic studies on related furan derivatives suggest that their antiproliferative effects may be mediated by modulating key cancer-related signaling pathways. nih.gov For instance, certain compounds have been found to promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling cascades, both of which are crucial for cancer cell proliferation and survival. nih.gov Furthermore, benzofurazan (B1196253) derivatives have been shown to induce a selective antiproliferative effect in melanoma cells, leading to apoptosis. mdpi.com This cytotoxic effect was found to be more pronounced in tumor cells compared to normal fibroblasts, indicating a degree of selectivity. mdpi.com These diverse mechanisms highlight the broad potential of furazan-containing compounds as templates for the development of novel antineoplastic agents.

Compound/ScaffoldCancer Cell Line(s)IC50 ValuesProposed MechanismReference
Furazan derivativesHeLa, A549, HepG2, A375Varies by compound.Anti-proliferative, induction of apoptosis. researchgate.net
Furan derivativesHeLa, SW6200.08 to 8.79 µM (HeLa).Promotion of PTEN activity; suppression of PI3K/Akt and Wnt/β-catenin signaling. nih.gov
Benzofurazan derivatives (SBA-NBD-PD)B16 Melanoma114.11 µg/mL.Selective antiproliferative effect, induction of apoptosis. mdpi.com

Other Pharmacological Modulations (e.g., Hypoglycemic, Nematicidal, Antiviral, Antimutagenic, Antiestrogenic)

The structural framework of this compound holds potential for a range of other pharmacological activities beyond those previously discussed. The benzoic acid moiety, for example, is present in compounds designed for hypoglycemic activity. Pharmacological tests on 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid demonstrated its ability to decrease glycemia in response to an oral glucose challenge, with an efficacy comparable to the standard drug tolbutamide. nih.gov

Furthermore, the furazan ring is a key pharmacophore in compounds with anti-parasitic properties. A notable example is an N-acylated furazan-3-amine, which has shown potent activity against multiple strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This particular compound is thought to inhibit the parasite's Na+-efflux pump (PfATP4), which is vital for maintaining ion homeostasis. nih.gov While specific studies on the nematicidal, antiviral, antimutagenic, or antiestrogenic activities of this compound are not widely reported, the diverse bioactivities of its constituent scaffolds suggest that these are plausible areas for future investigation.

Compound/ClassPharmacological ActivityKey FindingsReference
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acidHypoglycemicDecreased glycemia in response to oral glucose overcharge. nih.gov
N-acylated furazan-3-aminesAntiplasmodial (Antimalarial)Active against chloroquine-sensitive (IC50 = 0.019 µM) and multiresistant (IC50 = 0.007 µM) strains of P. falciparum. nih.gov

Advanced Research Perspectives and Future Outlook for 2 4 Methyl Furazan 3 Ylmethoxy Benzoic Acid

Rational Design and Synthesis of Next-Generation Analogs with Tailored Biological Activities

The rational design of new chemical entities based on a lead compound like 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is a key strategy to enhance its therapeutic potential. This involves systematic modifications of the molecular structure to optimize its pharmacological properties.

Strategic modifications of the this compound scaffold can be undertaken to improve its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. Key areas for modification include the methyl group on the furazan (B8792606) ring, the substitution pattern on the benzoic acid ring, and the nature of the ether linkage.

For instance, replacing the methyl group with other substituents such as halogens, trifluoromethyl, or small alkyl groups could modulate the electronic properties and steric bulk, potentially leading to improved target engagement. Similarly, introducing various substituents on the benzoic acid ring could influence the compound's pharmacokinetic profile and binding affinity.

Table 1: Hypothetical Analogs of this compound and Their Potential Biological Activities

Compound IDModificationPredicted Biological Activity
FBA-001Replacement of methyl group with trifluoromethyl groupEnhanced potency due to increased electron-withdrawing nature
FBA-002Introduction of a hydroxyl group at the 5-position of the benzoic acid ringImproved solubility and potential for new hydrogen bonding interactions
FBA-003Replacement of the ether linkage with a thioether linkageAltered flexibility and metabolic stability
FBA-004Introduction of a fluorine atom at the 4-position of the benzoic acid ringIncreased metabolic stability and potential for enhanced binding affinity

Creating chimeric and hybrid molecules by combining the this compound scaffold with other pharmacophores is an innovative approach to develop multi-target drugs or to enhance the activity against a single target. This strategy can lead to novel therapeutic agents with unique mechanisms of action.

For example, a hybrid molecule could be designed by linking the benzoic acid moiety to a known anticancer agent, potentially resulting in a synergistic effect. Another approach could involve creating a dual-target inhibitor by incorporating a pharmacophore known to inhibit a different but related biological target.

Application of Cutting-Edge Computational Techniques in Drug Discovery

The integration of computational tools in the drug discovery process has revolutionized the way new therapeutic agents are identified and optimized. astrazeneca.com For this compound and its analogs, these techniques can significantly accelerate the development timeline.

Generative AI models can even design entirely new molecules based on the core scaffold of this compound, exploring a vast chemical space that would be inaccessible through traditional methods alone. nih.gov

High-throughput virtual screening (HTVS) allows for the rapid screening of large compound libraries against a specific biological target. nih.govnih.gov By creating a 3D model of the target protein, researchers can virtually dock thousands of analogs of this compound to predict their binding affinity and mode of interaction. nih.gov This in-silico approach helps in identifying potential lead compounds for further experimental validation.

Once a lead compound is identified, computational methods can be used for lead optimization. Techniques like molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, aiding in the design of modifications that enhance binding stability and affinity.

Table 2: Application of Computational Tools in the Drug Discovery of this compound Analogs

Computational ToolApplicationExpected Outcome
Machine Learning ModelsPrediction of biological activity and ADMET propertiesPrioritization of synthetic targets and reduction of late-stage failures
High-Throughput Virtual ScreeningIdentification of novel hits from large compound databasesRapid discovery of new lead compounds
Molecular Dynamics SimulationsUnderstanding the dynamics of ligand-target interactionsRational design of modifications for improved binding affinity and selectivity
Generative AIDe novo design of novel molecular structuresExploration of novel chemical space and identification of innovative drug candidates

Investigation of Novel Biological Targets and Elucidation of Broader Therapeutic Applications

The furazan heterocycle is a versatile scaffold found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net This suggests that this compound and its derivatives may have therapeutic potential beyond a single disease area.

Future research should focus on exploring the activity of this compound class against a diverse panel of biological targets. Target identification studies, using techniques such as chemical proteomics and phenotypic screening, could reveal novel mechanisms of action and expand the therapeutic applications of these compounds. For instance, investigating their potential as inhibitors of enzymes involved in neurodegenerative diseases or metabolic disorders could open up new avenues for drug development. The broad therapeutic potential of oxadiazole-containing compounds, a class to which furazans belong, has been well-documented, with applications ranging from antiviral to antitumor therapies. nih.gov

Biophysical Characterization of Ligand-Target Interactions

No studies detailing the biophysical characterization of the interactions between this compound and any biological targets were identified. Research in this area would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to elucidate the binding affinity, kinetics, and thermodynamics of the ligand-target complex. However, no such data has been published for this specific molecule.

Exploration of this compound as Chemical Biology Probes

There is no available information in the scientific literature regarding the development or use of this compound as a chemical biology probe. The design of a chemical probe typically requires a molecule with high potency and selectivity for a specific biological target, along with a functional group for the attachment of reporter tags such as fluorophores or biotin. The synthesis and application of such a probe based on the this compound scaffold have not been reported.

Q & A

Basic: What are the established synthetic routes for preparing 2-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, and what key reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves coupling a furazan derivative with a benzyloxy-benzoic acid precursor. Key steps include:

  • Step 1: Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC) to form an acyl chloride or active ester intermediate.
  • Step 2: Nucleophilic substitution or esterification to attach the 4-methyl-furazan moiety to the benzoic acid core .
  • Critical Parameters:
    • Temperature: Optimal yields (≥70%) are achieved at 45–60°C, as seen in analogous benzoic acid syntheses .
    • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
    • Catalysts: Use of DMAP or pyridine improves esterification kinetics .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:
Discrepancies may arise from variations in purity, assay conditions, or cellular models. A systematic approach includes:

  • Purity Validation: Conduct HPLC (≥98% purity) and 1^1H NMR to confirm structural integrity .
  • Assay Standardization: Replicate studies under controlled conditions (pH, temperature, solvent concentration) to isolate variables .
  • Comparative Studies: Cross-test the compound in parallel with structurally similar analogs (e.g., 3-fluoro-4-methylphenyl derivatives) to identify structure-activity relationships .
  • Data Reconciliation: Apply statistical tools (e.g., paired-difference confidence intervals) to assess reproducibility, as demonstrated in recovery studies for related compounds .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR confirms substituent positions (e.g., furazan methoxy group at δ 3.8–4.2 ppm) and aromatic proton splitting patterns .
    • 13^{13}C NMR identifies carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H11_{11}N2_2O4_4, expected m/z 271.072) .
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming stereochemistry in solid-state studies .

Advanced: In designing experiments to study the metabolic pathways of this compound, what in vitro models and isotopic labeling strategies are most effective?

Methodological Answer:

  • In Vitro Models:
    • Liver Microsomes: Incubate with NADPH-supplemented human/rat liver microsomes to identify phase I metabolites (oxidation, hydrolysis) .
    • Hepatocyte Cultures: Assess phase II conjugation (e.g., glucuronidation) using primary cells .
  • Isotopic Labeling:
    • 14^{14}C-Labeling: Introduce 14^{14}C at the methoxy or furazan ring to track metabolic cleavage sites via radiometric detection .
    • Stable Isotopes (e.g., 13^{13}C, 2^{2}H): Use LC-MS/MS to quantify metabolites without radiation hazards .
  • Data Interpretation: Cross-reference with known benzoic acid metabolites (e.g., hydroxylated or demethylated derivatives) to predict pathways .

Basic: What are the solubility and stability profiles of this compound under various pH and solvent conditions?

Methodological Answer:

Property Conditions Data Source
Aqueous Solubility pH 7.4 (PBS buffer)~0.12 mg/mL (predicted)
Organic Solvents DMSO, methanol>50 mg/mL (stable ≤24 hrs)
Stability 4°C (dry)>6 months
pH Sensitivity Degrades at pH <3 or >10Hydrolysis of ester linkage

Recommendations:

  • Prepare stock solutions in DMSO for biological assays; avoid aqueous buffers with extreme pH .
  • Store lyophilized powder under argon at -20°C to prevent oxidation .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furazan ring’s electron-deficient nature may favor nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in THF vs. acetonitrile) .
  • Docking Studies: Model interactions with biological targets (e.g., cyclooxygenase enzymes) to guide structure-based drug design .
  • Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants for ester hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.